![molecular formula C11H14O2S B188709 [4-(Isopropylsulfanyl)phenyl]acetic acid CAS No. 3583-60-6](/img/structure/B188709.png)

[4-(Isopropylsulfanyl)phenyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

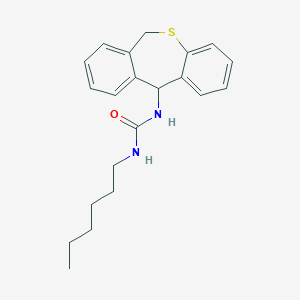

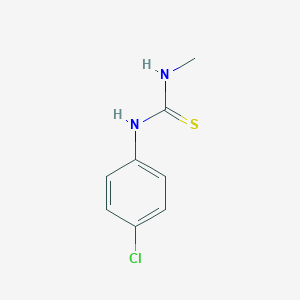

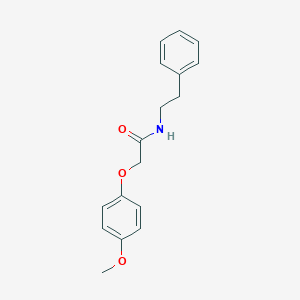

“[4-(Isopropylsulfanyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 3583-60-6 . It has a molecular weight of 210.3 and its IUPAC name is [4- (isopropylsulfanyl)phenyl]acetic acid .

Synthesis Analysis

The synthesis of “[4-(Isopropylsulfanyl)phenyl]acetic acid” involves a multi-step reaction . The steps include the use of sulfuric acid at 60 °C for 3 hours, followed by the addition of potassium carbonate in acetonitrile at 20 °C. The next step involves the use of m-chloroperoxybenzoic acid in dichloromethane at a temperature range of 0 - 20 °C. The final step involves the use of sodium hydroxide in a water/ethanol mixture at 20 °C .Molecular Structure Analysis

The InChI code for “[4-(Isopropylsulfanyl)phenyl]acetic acid” is 1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

“[4-(Isopropylsulfanyl)phenyl]acetic acid” is a solid compound .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Treatment Technologies

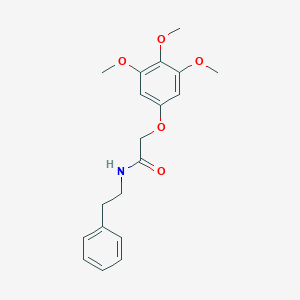

Research has delved into the degradation of various compounds, including acetic acid derivatives, through advanced oxidation processes (AOPs). These studies aim to understand the pathways, by-products, and biotoxicity of these compounds in water treatment systems. For instance, the study by Qutob et al. (2022) reviewed the degradation of acetaminophen, highlighting the formation of acetic acid among other by-products. This research underscores the importance of AOPs in treating water contaminated with pharmaceuticals and potentially hazardous compounds, suggesting a similar relevance for the degradation pathways of [4-(Isopropylsulfanyl)phenyl]acetic acid and its environmental implications (Qutob et al., 2022).

Organic Acids in Industrial Applications

A comprehensive review of organic acids, including acetic acid, in industrial cleaning and maintenance of ferrous and non-ferrous metals in acidic solutions, was presented by Goyal et al. (2018). The study outlines the role of organic acids as corrosion inhibitors, a property that could extend to [4-(Isopropylsulfanyl)phenyl]acetic acid, given its structural relation to acetic acid. Such applications are critical in protecting industrial machinery and infrastructure from acid-induced damage, suggesting potential uses for [4-(Isopropylsulfanyl)phenyl]acetic acid in corrosion prevention strategies (Goyal et al., 2018).

Microbial Production and Biotechnological Applications

The microbial production of volatile fatty acids from renewable resources has been explored, highlighting the biotechnological applications of these compounds. Bhatia and Yang (2017) reviewed the production methods, applications, and challenges associated with volatile fatty acids, including acetic acid. This area of research is promising for [4-(Isopropylsulfanyl)phenyl]acetic acid, considering its potential as a renewable resource for biotechnological applications, such as the synthesis of bio-based polymers and chemicals (Bhatia & Yang, 2017).

Corrosion Studies

The effect of acetic acid on the corrosion of carbon steel in CO2 environments has been a topic of significant interest. Key (2014) reviewed the impact of acetic acid, a common substance in oil and natural gas production fluids, on carbon steel corrosion. This research is relevant to [4-(Isopropylsulfanyl)phenyl]acetic acid due to its structural similarity to acetic acid, suggesting potential impacts on materials used in oil and gas extraction and transportation. Understanding the corrosive interactions of [4-(Isopropylsulfanyl)phenyl]acetic acid could lead to improved corrosion prevention measures in these industries (Key, 2014).

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQYUIVFQJZMHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189364 |

Source

|

| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Isopropylsulfanyl)phenyl]acetic acid | |

CAS RN |

3583-60-6 |

Source

|

| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)

![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)